Lavandulyl acetate
Overview
Description
Lavandulyl acetate is a compound identified as a constituent of the essential oils of Lavandula luisieri, as reported in the study of necrodane derivatives. It is one of the 36 components characterized within the plant, alongside others such as 1,8-cineole and lavandulol .
Synthesis Analysis
The synthesis of lavandulyl acetate has been approached through biocatalytic methods. One study describes the enzymatic esterification of lavandulol using lipase B from Candida antarctica and acetic acid as the acyl donor, achieving an 80% yield. This process also allowed for a partial kinetic resolution of racemic lavandulol, producing optically enriched (R)-lavandulyl acetate . Another study utilized supercritical carbon dioxide for the enzymatic catalysis to convert lavandulol to lavandulyl acetate, optimizing the reaction conditions to achieve conversions of up to 86% .
Molecular Structure Analysis
The molecular structure of lavandulyl acetate has been investigated through various spectroscopic techniques. In the context of flavonoids, the DP4 chemical-shift analysis protocol was used to explore the chirality of the lavandulyl moiety in purified polyphenols . Additionally, the structure of lavandulyl acetate was manipulated through the ene reaction with phenylsulfinyl chloride, leading to the production of E/Z-sesquilavandulols .
Chemical Reactions Analysis
Lavandulyl acetate has been involved in several chemical reactions. The ene reaction of lavandulyl acetate with phenylsulfinyl chloride catalyzed by ZnCl2 was highly selective, resulting in the formation of an allyl sulfoxide. This intermediate was then rearranged and converted to a mixture of racemic E/Z-sesquilavandulols . Furthermore, the orthoester Johnson–Claisen rearrangement was employed as a key step in the synthesis of various lavandulyl derivatives, demonstrating the compound's versatility in synthetic organic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of lavandulyl acetate are not detailed in the provided papers, its presence in essential oils suggests that it is a volatile compound with potential aromatic properties. Its reactivity in enzymatic esterification and susceptibility to stereoselective transformations indicate that it possesses functional groups amenable to selective chemical modifications . The compound's role in the inhibition of fatty acid synthase (FAS) and its contribution to the binding affinity towards the target enzyme in flavonoids also highlight its biological significance .
Scientific Research Applications
Biocatalytic Esterification
Lavandulyl acetate is synthesized from lavandulol using enzymatic catalysis in supercritical carbon dioxide, demonstrating a biocatalytic approach for the conversion of essential oil components. This process has been optimized for temperature and pressure, achieving conversions up to 86% (Olsen et al., 2006).
Pheromone Research
Lavandulyl acetate plays a role in pheromone research, particularly in the cosmetics industry. It has been used in the preparation of enantiomers of lavandulol and lavandulyl senecioate, significant in the study of sex pheromones for pests like the vine mealybug (Zada & Harel, 2004).
Pest Control
Research identifies lavandulyl acetate as a principal component of the sex pheromone of the mealybug Dysmicoccus grassii, a major pest in banana cultivars. Its role in attracting mealybug males suggests potential applications in integrated pest management strategies (de Alfonso et al., 2012).
Chemical Synthesis
Lavandulyl acetate is involved in chemical reactions like the ene reaction with phenylsulfinyl chloride, leading to the synthesis of E/Z-sesquilavandulols. These types of reactions expand the potential of lavandulyl acetate in synthetic chemistry (Veselovskii et al., 1990).
Natural Product Chemistry
Found in essential oils like Lavandula luisieri, lavandulyl acetate contributes to understanding the chemical diversity in nature and its ecological roles. Its presence in essential oils also has implications for their industrial applications (García-Vallejo et al., 1994).
Enzymatic Esterification for Chiral Separation
Lavandulyl acetate is used in the chiral separation of lavandulol via enzymatic esterification, highlighting its role in creating optically enriched compounds for various scientific applications (Cross et al., 2004).
In Vitro Plant Propagation
In studies comparing essential oil composition of field-grown and in vitro micropropagated Lavandula angustifolia, lavandulyl acetate was a key component. This indicates its potential in biotechnological applications and plant tissue culture strategies (Kirimer et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAVZPWWXQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(COC(=O)C)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904865 | |
Record name | Lavandulyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lavandulyl acetate, (+/-)- | |
CAS RN |
25905-14-0, 20777-39-3 | |
Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25905-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lavandulyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lavandulyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAVANDULYL ACETATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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